H-GLU-SER-PRO-LEU-ILE-ALA-LYS-VAL-LEU-THR-THR-GLU-PRO-PRO-ILE-ILE-THR-PRO-VAL-ARG-ARG-OH H-GLU-SER-PRO-LEU-ILE-ALA-LYS-VAL-LEU-THR-THR-GLU-PRO-PRO-ILE-ILE-THR-PRO-VAL-ARG-ARG-OH
Brand Name: Vulcanchem
CAS No.: 137314-60-4
VCID: VC0155223
InChI: InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N
Molecular Formula: C106H184N28O30
Molecular Weight: 2330.804

H-GLU-SER-PRO-LEU-ILE-ALA-LYS-VAL-LEU-THR-THR-GLU-PRO-PRO-ILE-ILE-THR-PRO-VAL-ARG-ARG-OH

CAS No.: 137314-60-4

Main Products

VCID: VC0155223

Molecular Formula: C106H184N28O30

Molecular Weight: 2330.804

H-GLU-SER-PRO-LEU-ILE-ALA-LYS-VAL-LEU-THR-THR-GLU-PRO-PRO-ILE-ILE-THR-PRO-VAL-ARG-ARG-OH - 137314-60-4

CAS No. 137314-60-4
Product Name H-GLU-SER-PRO-LEU-ILE-ALA-LYS-VAL-LEU-THR-THR-GLU-PRO-PRO-ILE-ILE-THR-PRO-VAL-ARG-ARG-OH
Molecular Formula C106H184N28O30
Molecular Weight 2330.804
IUPAC Name (4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1
Standard InChIKey BLFWHYXWBKKRHI-JYBILGDPSA-N
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N
PubChem Compound 71308437
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator